2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a pyridine ring, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole intermediates. The fluorination of pyridine can be achieved using reagents such as hydrofluoric acid or fluoroboric acid . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the sulfonation of the benzene ring and the coupling of the intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated and sulfonamide groups can impart desirable properties to materials, such as increased stability and reactivity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity . The pyridine and pyrazole rings can also participate in binding interactions, further enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity.
N-(pyridin-4-yl)benzenesulfonamide: Lacks the fluorine atom and pyrazole ring, making it less reactive.
3-(pyridin-4-yl)-1H-pyrazole: Contains the pyrazole and pyridine rings but lacks the sulfonamide group.
Uniqueness
2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to its combination of fluorine, pyridine, pyrazole, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-14-3-1-2-4-16(14)24(22,23)19-10-12-21-11-7-15(20-21)13-5-8-18-9-6-13/h1-9,11,19H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBQAYVCGDDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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